molecular formula C15H16N4O2 B2870827 3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine CAS No. 2034477-10-4

3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine

Cat. No.: B2870827
CAS No.: 2034477-10-4
M. Wt: 284.319
InChI Key: LIDZPCCYMNXNIY-UHFFFAOYSA-N
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Description

3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyridazine core linked to a pyrrolidine moiety via an ether bond, with a nicotinamide functional group. The pyridazine ring is a nitrogen-containing heterocycle known for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are valuable for molecular recognition and optimizing drug-target interactions . Compounds with similar pyridazine and pyrrolidine scaffolds are frequently investigated as modulators for central nervous system (CNS) targets. For instance, pyrido[3,4-c]pyridazine derivatives have been explored as positive allosteric modulators of the GABA A α5 receptor, a target for cognitive disorders and schizophrenia . Additionally, structures combining pyrrolidine and pyrimidine rings have shown potent activity as P2Y 12 receptor antagonists, indicating potential applications in cardiovascular disease research . This compound is provided For Research Use Only. It is intended for use by qualified researchers in laboratory settings for in vitro analysis and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for characterizing this compound and determining its suitability for their specific applications.

Properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-11-2-3-14(18-17-11)21-13-6-9-19(10-13)15(20)12-4-7-16-8-5-12/h2-5,7-8,13H,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDZPCCYMNXNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine” typically involves multi-step organic synthesis. The starting materials might include 6-methylpyridazine, pyrrolidine, and 4-pyridinecarboxaldehyde. The synthetic route could involve:

    Formation of the pyridazinyl ether: Reacting 6-methylpyridazine with a suitable halogenated pyrrolidine derivative under basic conditions to form the pyridazinyl ether.

    Formation of the methanone linkage: Condensation of the pyridazinyl ether with 4-pyridinecarboxaldehyde under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound “3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine” can undergo various chemical reactions, including:

    Oxidation: The pyridazinyl and pyridinyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The methanone group can be reduced to a methanol group using reducing agents like sodium borohydride.

    Substitution: The pyrrolidinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the pyridazinyl and pyridinyl groups.

    Reduction: Reduced methanol derivative.

    Substitution: Substituted pyrrolidinyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

Medicine

The compound could be investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine” would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The closest structural analogue is 3-methyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine (BK70659, CAS: 2034444-12-5). Other relevant compounds include pyridine- and pyrrolidine-containing derivatives, such as those listed in , though their substituents differ significantly.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Target: 3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine Not available* ~315.33† Not available Pyridazine core, pyridine-4-carbonyl, pyrrolidine
BK70659 C₁₄H₁₆N₄O₃ 288.30 2034444-12-5 Pyridazine core, 5-methyl-oxazole-3-carbonyl
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () C₁₃H₁₈N₂O₂ 246.30 Not provided Pyridine core, methoxy, pyrrolidine, acetyl

Structural and Functional Differences

  • Core Heterocycle : The target compound and BK70659 share a pyridazine core, but BK70659 replaces the pyridine-4-carbonyl group with a 5-methyl-1,2-oxazole-3-carbonyl moiety. Oxazole is more electron-deficient than pyridine, which may reduce basicity and alter π-π stacking interactions in biological systems .
  • Substituent Effects : The tert-butyldimethylsilyloxy (TBS) group in compounds from introduces steric bulk and lipophilicity, which contrasts with the target compound’s pyridine-4-carbonyl group. The TBS group is typically used as a protecting agent, suggesting these analogues are intermediates in synthetic pathways .
  • Molecular Weight and Polarity: BK70659 has a lower molecular weight (288.30 g/mol) compared to the estimated ~315.33 g/mol of the target compound, primarily due to the oxazole’s smaller size.

Biological Activity

3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyridazine core substituted with a pyridine and pyrrolidine moiety. Its molecular formula is C14H16N4OC_{14}H_{16}N_4O, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological activity.

Anticancer Properties

Preliminary studies suggest that related pyridazine derivatives exhibit significant anticancer properties. For instance, compounds with similar scaffolds have been shown to inhibit c-Met kinase activity, which is crucial in cancer progression. In vitro assays demonstrated that these compounds could effectively reduce cell viability in cancer cell lines expressing c-Met .

CompoundTargetIC50 (nM)Notes
This compoundc-MetTBDPotential inhibitor based on structural similarity
Other Pyridazine Derivativec-Met12 nMProven efficacy in reducing tumor growth

Neuroprotective Effects

Some derivatives have been explored for their neuroprotective effects. The modulation of signaling pathways associated with neurodegenerative diseases is a promising area for further research. Studies suggest that pyridazine derivatives can influence pathways related to oxidative stress and inflammation .

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics. Investigations into the bioavailability of these compounds show that modifications in their chemical structure can significantly enhance their pharmacokinetic properties, leading to better therapeutic outcomes .

Case Studies

  • In vitro Studies : A study evaluated the cytotoxic effects of a related pyridazine derivative on various cancer cell lines, showing a dose-dependent reduction in cell viability, particularly in cells overexpressing c-Met.
  • In vivo Models : Animal studies have indicated that certain pyridazine derivatives can reduce tumor size when administered at therapeutic doses, further supporting their potential as anticancer agents.

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